![molecular formula C6H11N3O2S B13282126 N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B13282126.png)
N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide
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Overview
Description
N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of 1-methyl-1H-pyrazole-4-sulfonyl chloride with ethylamine. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen and carbon atoms of the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by binding to the active site. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1H-pyrazole-4-sulfonamide
- N-Ethyl-1H-pyrazole-4-sulfonamide
- 1-Methyl-3-propyl-1H-pyrazole-4-sulfonamide
Uniqueness
N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and methyl groups on the pyrazole ring enhances its lipophilicity and may improve its ability to interact with biological membranes and molecular targets.
Biological Activity
N-Ethyl-1-methyl-1H-pyrazole-4-sulfonamide is a synthetic compound that belongs to the pyrazole class of derivatives, known for their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with an ethyl group at the nitrogen position and a sulfonamide functional group at the 4 position. Its molecular formula is C7H10N4O2S, with a molecular weight of approximately 218.24 g/mol. The unique structural characteristics contribute to its biological properties, particularly in enzyme inhibition and anti-inflammatory activities.
Research indicates that this compound exhibits significant biological activity through several mechanisms:
- Enzyme Inhibition : The sulfonamide group allows the compound to mimic natural substrates, facilitating binding to enzyme active sites and disrupting normal enzymatic functions. This is particularly relevant in inflammatory pathways where specific enzymes are targeted for inhibition.
- Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential use in treating inflammatory diseases .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against various pathogens. In vitro studies have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, it showed significant inhibitory effects against E. coli and Staphylococcus aureus at concentrations lower than those required for standard antibiotics .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays revealed that it can inhibit the proliferation of several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines indicate promising potential as an anticancer agent .
Study 1: Synthesis and Biological Evaluation
A study conducted by researchers synthesized several pyrazole derivatives, including this compound. The biological evaluation showed that these compounds exhibited potent anti-inflammatory effects, with IC50 values comparable to established anti-inflammatory drugs like dexamethasone .
Study 2: Antiproliferative Activity
In another investigation, new pyrazole derivatives were tested for antiproliferative activity against U937 cells using the CellTiter-Glo assay. This compound demonstrated significant cytotoxicity without affecting normal cell viability, highlighting its selective action against cancer cells .
Comparative Analysis with Related Compounds
Compound Name | Structure Characteristics | Biological Activity |
---|---|---|
N-Methyl-1H-pyrazole-4-sulfonamide | Methyl substitution at nitrogen position | Moderate anti-inflammatory activity |
3,5-Dimethyl-1H-pyrazole-4-sulfonamide | Dimethyl substitutions at 3 and 5 positions | Stronger antimicrobial effects |
This compound | Ethyl group enhances lipophilicity | Significant anti-inflammatory & anticancer activity |
Properties
Molecular Formula |
C6H11N3O2S |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
N-ethyl-1-methylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C6H11N3O2S/c1-3-8-12(10,11)6-4-7-9(2)5-6/h4-5,8H,3H2,1-2H3 |
InChI Key |
UWXGFODBSNVPSX-UHFFFAOYSA-N |
Canonical SMILES |
CCNS(=O)(=O)C1=CN(N=C1)C |
Origin of Product |
United States |
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